molecular formula C25H19BrN2O2S B2900460 4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 872207-63-1

4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2900460
CAS No.: 872207-63-1
M. Wt: 491.4
InChI Key: XMWHMDQMLMMKSK-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as benzylthio, bromo, and methoxyphenyl, contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites, leading to changes in the function of the target biomolecule.

Cellular Effects

Related compounds have been shown to exhibit antimicrobial and cytotoxic activities . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown increased antiviral activity over time in laboratory settings .

Metabolic Pathways

Pyrimidine metabolism is known to involve a variety of enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the chromeno core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno structure.

    Introduction of the pyrimidine ring: The chromeno intermediate is then reacted with suitable reagents to introduce the pyrimidine ring, often using condensation reactions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes, such as apoptosis and inflammation.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylthio)-7-chloro-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
  • 4-(benzylthio)-7-iodo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
  • 4-(benzylthio)-7-fluoro-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine

Uniqueness

4-(BENZYLSULFANYL)-7-BROMO-2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The combination of benzylthio, bromo, and methoxyphenyl groups provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and biological research.

Properties

IUPAC Name

4-benzylsulfanyl-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O2S/c1-29-20-10-7-17(8-11-20)23-27-24-21(14-18-13-19(26)9-12-22(18)30-24)25(28-23)31-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWHMDQMLMMKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=N2)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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